molecular formula C11H14N2 B11757046 6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine

6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine

Katalognummer: B11757046
Molekulargewicht: 174.24 g/mol
InChI-Schlüssel: LNLDTFLRUAFNAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine is a heterocyclic compound that features a unique structure combining a cyclooctane ring with a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine typically involves cyclocondensation reactions. One common method involves the reaction of cyclooctanone with an appropriate amine under acidic or basic conditions to form the desired imine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .

Analyse Chemischer Reaktionen

Types of Reactions

6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine nitrogen.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and substituted imines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridine: Similar structure but with a seven-membered ring instead of an eight-membered ring.

    6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-one: Contains a fused azepine ring.

    6,7,8,9-Tetrahydro-5H-cycloocta[b]pyridin-10(5H)-one: Similar structure but with a ketone group instead of an imine

Uniqueness

6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine is unique due to its specific ring structure and the presence of an imine group, which imparts distinct chemical reactivity and potential biological activity.

Eigenschaften

Molekularformel

C11H14N2

Molekulargewicht

174.24 g/mol

IUPAC-Name

6,7,8,9-tetrahydro-5H-cycloocta[c]pyridin-10-imine

InChI

InChI=1S/C11H14N2/c12-11-5-3-1-2-4-9-6-7-13-8-10(9)11/h6-8,12H,1-5H2

InChI-Schlüssel

LNLDTFLRUAFNAF-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C=NC=C2)C(=N)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.